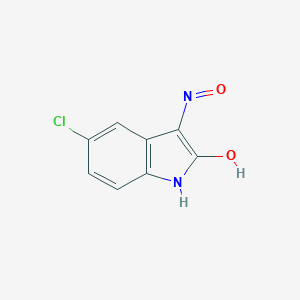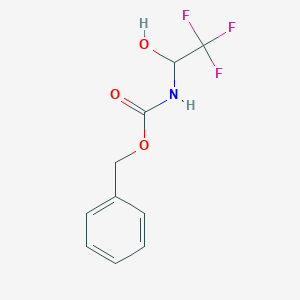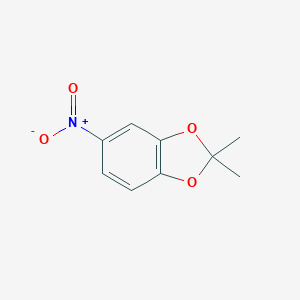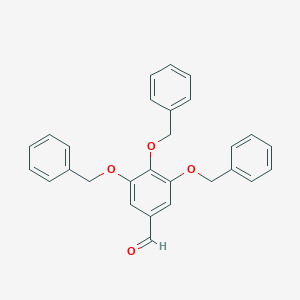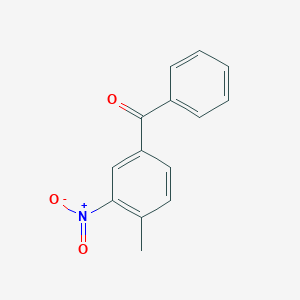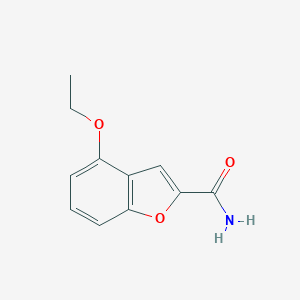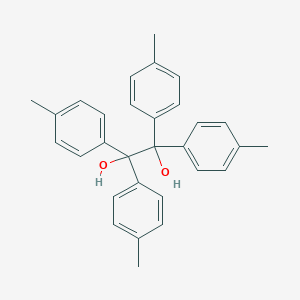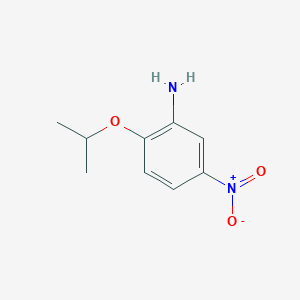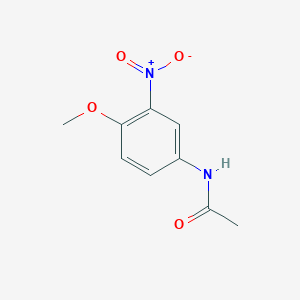![molecular formula C8H12O3S B189206 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide CAS No. 6435-92-3](/img/structure/B189206.png)
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide, also known as TBN, is a bicyclic sulfur-containing compound that has attracted significant attention in the scientific community due to its unique chemical structure and potential biological activities. TBN is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 181.23 g/mol and a melting point of 80-82°C. TBN is a versatile compound that has been used in various scientific research applications, including drug discovery and development, medicinal chemistry, and bioorganic chemistry.
作用機序
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is not fully understood, but several studies have suggested that it may act through multiple pathways. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been shown to have several biochemical and physiological effects. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has several advantages as a research tool, including its ease of synthesis, low toxicity, and versatile chemical structure. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be easily synthesized using simple chemical reactions and is relatively inexpensive compared to other research compounds. However, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide also has some limitations, including its low solubility in water and its tendency to decompose under certain conditions.
将来の方向性
There are several future directions for research on 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide. One potential area of research is the development of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the structure-activity relationship of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide and its derivatives. Furthermore, the potential neuroprotective effects of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide warrant further investigation, particularly in the context of neurodegenerative diseases.
合成法
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be synthesized via several methods, including the oxidation of thiol-containing compounds, cyclization of dienes, and intramolecular cyclization of sulfides. The most commonly used method for synthesizing 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is the oxidation of 2-mercapto-1,4-cyclohexadiene with hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide as the major product, along with other minor products.
科学的研究の応用
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported that 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
6435-92-3 |
|---|---|
製品名 |
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide |
分子式 |
C8H12O3S |
分子量 |
188.25 g/mol |
IUPAC名 |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]non-6-en-2-ol |
InChI |
InChI=1S/C8H12O3S/c9-7-5-4-6-2-1-3-8(7)12(6,10)11/h1-2,6-9H,3-5H2 |
InChIキー |
QIVNWKYDTXGSAN-UHFFFAOYSA-N |
SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
正規SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
その他のCAS番号 |
6435-92-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



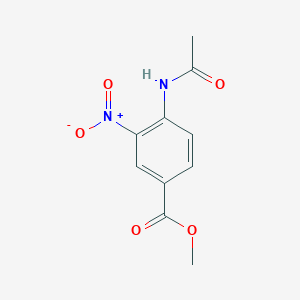
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

